3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde - 883543-95-1

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

Catalog Number: EVT-382773
CAS Number: 883543-95-1
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde, also known as AIAMB, is an organic compound . It has a molecular formula of C14H18O3 and a molecular weight of 234.3 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is 1S/C14H18O3/c1-5-6-12-7-11 (9-15)8-13 (16-4)14 (12)17-10 (2)3/h5,7-10H,1,6H2,2-4H3 .

Physical And Chemical Properties Analysis

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde is a liquid at room temperature . It has a molecular weight of 234.3 .

3-(3-Allyl-4-hydroxy-5-methoxyphenyl)-1-phenylprop-2-en-1-one

Compound Description: This compound is a chalcone derivative synthesized from vanillin and exhibits ionochromic properties. It shows a color change upon interaction with specific anions, particularly cyanide and fluoride, making it a potential candidate for anion sensor development. The compound can detect cyanide at a limit of 200 ppm and fluoride at 3000 ppm. []

Relevance: This compound shares a similar core structure with 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde, both containing an allyl group at the 3-position and a methoxy group at the 5-position of the benzene ring. The key difference lies in the substituent at the 4-position and the presence of the chalcone moiety in this compound. []

N-(3-Allyl-4-isopropoxyphenyl)adamantane-1-carboxamide (6f)

Compound Description: This compound is a potent inhibitor of soybean 15-lipoxygenase (SLO), with an IC50 value of 1.35 μM. It belongs to a series of isopropoxy allylbenzene derivatives designed as lipoxygenase inhibitors. The adamantane carboxamide moiety at the meta position relative to the allyl group significantly contributes to its inhibitory activity. []

Relevance: This compound is a derivative of 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde. Both share the same 3-allyl-4-isopropoxybenzene core structure. The key difference is the presence of a methoxy group at the 5-position and the aldehyde group at the 1-position in 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde, while this compound has an amine group at the 1-position, which is further derivatized with an adamantane carboxamide moiety. []

Eugenol (4-Allyl-2-methoxyphenol)

Compound Description: Eugenol is a naturally occurring phenolic compound known for its skin-sensitizing potential. Studies suggest that eugenol may cause skin sensitization in mice through a metabolic pathway involving demethylation followed by oxidation to an ortho-quinone or its tautomeric para-quinone methide, which can act as haptens. []

Relevance: Eugenol and 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde share structural similarities, both possessing an allyl group and a methoxy group on the benzene ring. They both belong to the class of allylbenzenes. The difference lies in the positioning of the substituents and the presence of a hydroxyl group in eugenol instead of an isopropoxy group and an aldehyde group in 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde. []

Relevance: Isoeugenol shares structural similarities with 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde, with both compounds containing an allyl group and a methoxy group on the benzene ring. The difference lies in the type of allyl group (propenyl in isoeugenol), the positioning of the substituents, and the presence of a hydroxyl group in isoeugenol instead of an isopropoxy group and an aldehyde group in 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde. []

Compound Description: Vanillin is a phenolic aldehyde found naturally in vanilla beans and is commonly used as a flavoring agent. In the context of whiskey aging, vanillin is a key extractive originating from oak barrels. Its concentration increases significantly during the maturation process, contributing to the final flavor profile of the spirit. []

Relevance: Vanillin shares a similar core structure with 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde. Both compounds belong to the class of substituted benzaldehydes. They share a methoxy group at the 3-position and an aldehyde group at the 1-position of the benzene ring. The primary difference lies in the substituents at the 4-position – a hydroxyl group in vanillin and an isopropoxy group in 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde – and the presence of an allyl group at the 5-position in 3-allyl-4-isopropoxy-5-methoxy-benzaldehyde. []

Guaiacol (2-methoxyphenol)

Compound Description: Guaiacol is a phenolic compound found in wood smoke and is a significant contributor to the smoky aroma of whiskey aged in oak barrels. It is considered an essential extractive in whiskey finishing, influencing its sensory characteristics. []

2-Methoxy-4-methylphenol

Compound Description: This phenolic compound is identified as a key component contributing to the sensory characteristics of aged whiskey. It is extracted from oak barrels during the maturation process and significantly influences the final flavor profile. []

Properties

CAS Number

883543-95-1

Product Name

3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde

IUPAC Name

3-methoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C14H18O3/c1-5-6-12-7-11(9-15)8-13(16-4)14(12)17-10(2)3/h5,7-10H,1,6H2,2-4H3

InChI Key

ODBLYZZOQPYPBK-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C

Canonical SMILES

CC(C)OC1=C(C=C(C=C1OC)C=O)CC=C

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